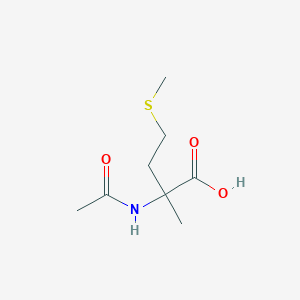
Protein hydrolyzates, wheat gluten
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protein hydrolyzates, wheat gluten, are derived from the enzymatic hydrolysis of wheat gluten proteins. These hydrolyzates are composed of smaller peptides and amino acids, which enhance their solubility and functional properties. They are widely used in the food industry due to their improved emulsifying, foaming, and water-binding capacities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of protein hydrolyzates from wheat gluten typically involves enzymatic hydrolysis. Various proteases such as Alcalase, Neutrase, Protamex, and Flavourzyme are used in different combinations to achieve the desired hydrolysis . The hydrolysis process is carried out under controlled conditions, including specific pH levels and temperatures, to optimize the activity of the enzymes. For instance, Bromelain is effective at pH 6 and 60°C .
Industrial Production Methods: In industrial settings, wheat gluten hydrolyzates are produced by dispersing wheat gluten powder in water and denaturing the proteins by heating up to 90°C in an oil bath at alkaline pH values . The enzymatic hydrolysis is then performed using the selected proteases. The hydrolysis conditions are optimized to reduce energy and water consumption, enzyme cost, and incubation time, making the process cost-effective for mass production .
Analyse Des Réactions Chimiques
Types of Reactions: Protein hydrolyzates, wheat gluten, primarily undergo enzymatic hydrolysis reactions. These reactions involve the cleavage of peptide bonds by proteolytic enzymes, resulting in smaller peptides and amino acids .
Common Reagents and Conditions: The common reagents used in these reactions are proteolytic enzymes such as Alcalase, Neutrase, Protamex, and Flavourzyme . The conditions include specific pH levels and temperatures optimized for each enzyme. For example, Bromelain is used at pH 6 and 60°C .
Major Products Formed: The major products formed from the enzymatic hydrolysis of wheat gluten are smaller peptides and amino acids. These hydrolyzates exhibit enhanced functional properties such as improved water solubility, emulsifying capacities, and antioxidant activities .
Applications De Recherche Scientifique
Protein hydrolyzates, wheat gluten, have a wide range of scientific research applications. In the food industry, they are used to fortify protein in beverages and improve the functional properties of food products . In biology and medicine, they are studied for their potential health benefits, including antioxidant and anti-inflammatory activities . Additionally, they are used in the development of bioactive peptide ingredients for various applications .
Mécanisme D'action
The mechanism of action of protein hydrolyzates, wheat gluten, involves the enzymatic cleavage of peptide bonds, resulting in smaller peptides and amino acids. These smaller peptides exhibit bioactive properties, such as antioxidant and anti-inflammatory activities . The molecular targets and pathways involved include the inhibition of angiotensin-converting enzyme and the reduction of oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to protein hydrolyzates, wheat gluten, include hydrolyzed soy protein, hydrolyzed casein, and hydrolyzed whey protein. These compounds are also derived from the enzymatic hydrolysis of their respective proteins and exhibit similar functional properties .
Uniqueness: This compound, are unique due to their high content of glutamine and proline residues, which contribute to their functional properties . Additionally, they are derived from wheat gluten, a readily available and inexpensive protein source, making them cost-effective for industrial applications .
Propriétés
Numéro CAS |
100684-25-1 |
|---|---|
Formule moléculaire |
C8H5N3S |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10a-[(3-Bromo-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-3,4a-dichloro-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B1166856.png)
